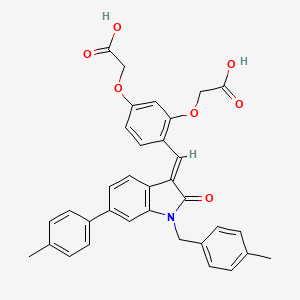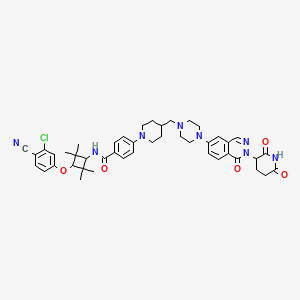
Androgen receptor degrader-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androgen receptor degrader-3 is a compound that inhibits androgen receptor signaling and promotes the degradation of the receptor.
Métodos De Preparación
The preparation of androgen receptor degrader-3 involves synthetic routes and reaction conditions that are designed to achieve high purity and yield. One method involves the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that link a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This linkage facilitates the ubiquitination and subsequent degradation of the androgen receptor . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Androgen receptor degrader-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
Aplicaciones Científicas De Investigación
Androgen receptor degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer, particularly in cases where traditional therapies have failed due to drug resistance
Industry: Utilized in the development of new drugs and therapeutic agents targeting androgen receptors.
Mecanismo De Acción
The mechanism of action of androgen receptor degrader-3 involves binding to the androgen receptor and promoting its degradation through the proteasome pathway. This process is facilitated by the compound’s bifunctional nature, which allows it to link the androgen receptor to an E3 ubiquitin ligase. The ubiquitination of the androgen receptor leads to its recognition and degradation by the proteasome, effectively reducing androgen receptor levels and inhibiting its signaling .
Comparación Con Compuestos Similares
Androgen receptor degrader-3 is unique in its ability to both inhibit androgen receptor signaling and promote receptor degradation. Similar compounds include:
UT-155: A selective androgen receptor degrader that induces androgen receptor degradation via the ubiquitin-proteasome pathway.
UT-69: Another selective androgen receptor degrader with similar mechanisms of action.
UT-34: A compound that also targets the androgen receptor for degradation
These compounds share the common goal of targeting androgen receptors for degradation but may differ in their specific molecular structures and binding affinities.
Propiedades
Fórmula molecular |
C45H51ClN8O5 |
|---|---|
Peso molecular |
819.4 g/mol |
Nombre IUPAC |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxophthalazin-6-yl]piperazin-1-yl]methyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C45H51ClN8O5/c1-44(2)42(45(3,4)43(44)59-34-11-7-30(25-47)36(46)24-34)50-39(56)29-5-8-32(9-6-29)52-17-15-28(16-18-52)27-51-19-21-53(22-20-51)33-10-12-35-31(23-33)26-48-54(41(35)58)37-13-14-38(55)49-40(37)57/h5-12,23-24,26,28,37,42-43H,13-22,27H2,1-4H3,(H,50,56)(H,49,55,57) |
Clave InChI |
PAELKDHSDBUTGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(N=C7)C8CCC(=O)NC8=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
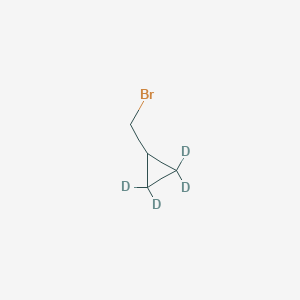
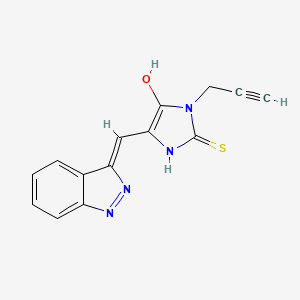
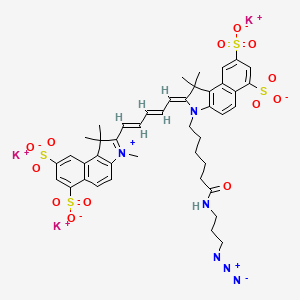

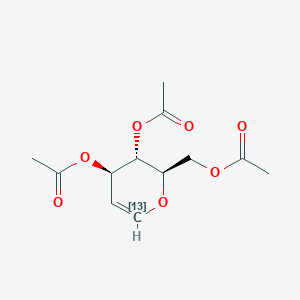
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
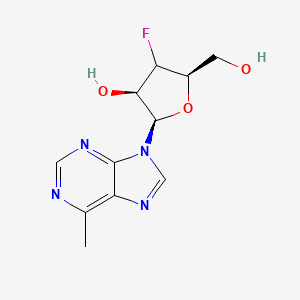
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)

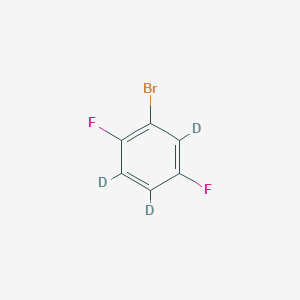
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
